Cas no 189631-96-7 (ethyl 2-amino-2-ethylbutanoate)

Ethyl 2-amino-2-ethylbutanoate is a chiral ester derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure features both amino and ester functional groups, making it a versatile building block for asymmetric synthesis and peptidomimetics. The compound's branched alkyl chain enhances steric influence, which can be leveraged in stereoselective reactions. It is particularly useful in the preparation of non-natural amino acids and bioactive molecules. The ethyl ester group improves solubility in organic solvents, facilitating reaction handling. Careful storage under inert conditions is recommended to preserve stability. This compound is valued for its synthetic flexibility in medicinal chemistry and fine chemical production.
ethyl 2-amino-2-ethylbutanoate structure
189631-96-7 structure
Product Name:ethyl 2-amino-2-ethylbutanoate
CAS No:189631-96-7
MF:C8H17NO2
MW:159.2260825634
MDL:MFCD02662980
CID:115686
PubChem ID:437603
Update Time:2025-10-08

ethyl 2-amino-2-ethylbutanoate Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid,2-amino-2-ethyl-, ethyl ester
    • ethyl 2-amino-2-ethylbutanoate
    • Butanoic acid, 2-amino-2-ethyl-, ethyl ester
    • 189631-96-7
    • MFCD02662980
    • EN300-221570
    • SCHEMBL3176588
    • 2-amino-2-ethyl-butanoic acid ethyl ester
    • CS-0112402
    • SY273394
    • YMIUIXFNNAURHO-UHFFFAOYSA-N
    • triethyl amino acetic acid
    • MDL: MFCD02662980
    • Inchi: 1S/C8H17NO2/c1-4-8(9,5-2)7(10)11-6-3/h4-6,9H2,1-3H3
    • InChI Key: YMIUIXFNNAURHO-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(CC)(CC)N)=O

Computed Properties

  • Exact Mass: 159.12601
  • Monoisotopic Mass: 159.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • PSA: 52.32

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Additional information on ethyl 2-amino-2-ethylbutanoate

Ethyl 2-Amino-2-Ethylbutanoate (CAS No. 189631-96-7): An Overview of Its Properties and Applications

Ethyl 2-amino-2-ethylbutanoate (CAS No. 189631-96-7) is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound, characterized by its unique structure and properties, has garnered significant attention in recent years due to its potential in various research and industrial settings.

The chemical structure of ethyl 2-amino-2-ethylbutanoate consists of an ethyl ester group attached to a 2-amino-2-ethylbutanoic acid moiety. This configuration imparts the compound with distinct physical and chemical properties, making it a valuable reagent in synthetic chemistry and a promising candidate for drug development.

In terms of physical properties, ethyl 2-amino-2-ethylbutanoate is typically a colorless liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, but has limited solubility in water. These solubility characteristics make it suitable for use in various solvent systems and reaction media.

The chemical reactivity of ethyl 2-amino-2-ethylbutanoate is influenced by its functional groups. The presence of the amino group allows for participation in nucleophilic reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These reactive sites enable the compound to be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

In the realm of pharmaceutical research, ethyl 2-amino-2-ethylbutanoate has shown promise as a lead compound for the development of new drugs. Recent studies have explored its potential as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for treating various diseases. For instance, researchers at the University of California have reported that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy.

Beyond its pharmaceutical applications, ethyl 2-amino-2-ethylbutanoate has also found use in the field of biotechnology. Its ability to modulate protein-protein interactions has been leveraged in the development of biosensors and diagnostic tools. A study published in the Journal of Biotechnology demonstrated that this compound can enhance the sensitivity and specificity of biosensors designed to detect biomarkers associated with neurodegenerative diseases.

The environmental impact of ethyl 2-amino-2-ethylbutanoate is another area of ongoing research. While it is generally considered safe for use in laboratory settings, its fate and behavior in natural environments are still being studied. Preliminary findings suggest that it degrades rapidly under aerobic conditions, minimizing its potential for long-term environmental accumulation.

In conclusion, ethyl 2-amino-2-ethylbutanoate (CAS No. 189631-96-7) is a multifaceted compound with a broad spectrum of applications. Its unique chemical structure and reactivity make it a valuable tool in synthetic chemistry, pharmaceutical research, and biotechnology. As ongoing research continues to uncover new properties and uses for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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